2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 473.34 g/mol. The compound is characterized by its unique structural features, which include a dibenzo[b,f][1,4]oxazepine core and a sulfonamide functional group. This compound is primarily utilized in research settings, particularly in studies related to pharmacology and organic synthesis.
This compound falls under the category of sulfonamides, which are known for their antibacterial properties. Its unique structure also classifies it within the broader category of heterocyclic compounds due to the presence of nitrogen-containing rings.
The synthesis of 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. Key methods include:
The synthesis may require specific conditions such as temperature control, inert atmosphere (e.g., nitrogen), and purification steps like recrystallization or chromatography to isolate the desired product efficiently.
The molecular structure of 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can be represented using various notations:
InChI=1S/C21H17BrN2O4S/c1-13-7-9-19-17(11-13)24(2)21(25)15-12-14(8-10-18(15)28-19)23-29(26,27)20-6-4-3-5-16(20)22/h3-12,23H,1-2H3
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Br)C(=O)N2C
This structure indicates multiple rings and functional groups that contribute to its chemical behavior and biological activity.
The compound's molecular weight is approximately 473.34 g/mol with a purity generally around 95% .
The compound can participate in various chemical reactions typical for sulfonamides and brominated compounds:
These reactions often require specific solvents and conditions (e.g., temperature, pH) to optimize yields and minimize side reactions.
The mechanism of action for compounds like 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves:
Research into its specific biological targets and effects is ongoing, contributing to understanding its potential therapeutic applications.
While specific physical properties such as melting point or boiling point were not detailed in available sources, general characteristics include:
Chemical properties include:
Relevant data regarding these properties can be obtained through empirical testing or literature values from similar compounds.
The primary applications of 2-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide are found in:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5